molecular formula C9H15N B13600869 4-Isocyano-1,1-dimethylcyclohexane

4-Isocyano-1,1-dimethylcyclohexane

Cat. No.: B13600869
M. Wt: 137.22 g/mol
InChI Key: XSQMRWUEVIPPIX-UHFFFAOYSA-N
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Description

4-Isocyano-1,1-dimethylcyclohexane is a terpene-derived isocyanide, a class of compounds recognized as Isocyanoterpenes (ICTs) found in marine sponges and tunicates . These natural products are biosynthesized through an unusual pathway that incorporates nitrogenous functionality from cyanide onto a terpene scaffold . Isocyanides are versatile building blocks in synthetic chemistry, most notably for their role in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions . These one-pot reactions are atom-economic, efficient, and highly convergent, making them powerful tools for generating complex molecular diversity for drug discovery and the synthesis of heterocycles . The reactivity of the isonitrile group, including its ability to undergo [4+1] cycloadditions and coordinate with metals, underpins its value in chemical biology and materials science . Researchers can leverage 4-Isocyano-1,1-dimethylcyclohexane to explore the synthesis and biological activity of marine natural product analogs, study novel MCRs, and develop new bioconjugation strategies. This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

4-isocyano-1,1-dimethylcyclohexane

InChI

InChI=1S/C9H15N/c1-9(2)6-4-8(10-3)5-7-9/h8H,4-7H2,1-2H3

InChI Key

XSQMRWUEVIPPIX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)[N+]#[C-])C

Origin of Product

United States

Preparation Methods

Dehydration of Formamide Precursors

The most common and reliable method for preparing isocyanides, including cyclohexane derivatives, is the dehydration of the corresponding formamide. This approach involves the following steps:

  • Step 1: Formation of the corresponding formamide
    The cyclohexane derivative with an amino substituent at the 4-position (4-amino-1,1-dimethylcyclohexane) is converted to the formamide by reaction with formic acid or formic acid derivatives.

  • Step 2: Dehydration of the formamide to isocyanide
    The formamide is dehydrated using reagents such as phosphorus oxychloride (POCl₃), triphosgene, phosgene, tosyl chloride (TsCl), or triflic anhydride. Among these, triflic anhydride is noted for effectiveness in delicate substrates, providing high yields and stereochemical integrity.

  • Catalysts and bases:
    Nitrogenous bases like triethylamine or diisopropylethylamine are employed to scavenge the acid generated during dehydration, with diisopropylethylamine preferred for easier removal of hydrochloride salts.

  • Reaction conditions:
    Typically performed under anhydrous conditions, at low to moderate temperatures, and under inert atmosphere to prevent side reactions.

This method is favored for its reproducibility, high yields, and the availability of stable formamide intermediates. It also allows for stereoselective synthesis when starting from stereodefined amino precursors.

Table 1: Common Dehydrating Agents for Formamide to Isocyanide Conversion

Dehydrating Agent Typical Yield Notes
Phosphorus oxychloride (POCl₃) High Widely used, cost-effective
Triphosgene High Safer alternative to phosgene
Phosgene High Toxic, less preferred
Tosyl chloride (TsCl) Moderate Requires careful control
Triflic anhydride Very High Best for sensitive substrates, high selectivity

Palladium-Catalyzed Isocyanide Insertion

An alternative modern method involves palladium-catalyzed cross-coupling reactions where isocyanide insertion occurs. This method has been demonstrated in the synthesis of various substituted isocyanides and heterocycles.

  • Mechanism:
    Pd(0) catalyzes the insertion of isocyanide into aryl or alkyl halides or pseudo-halides, allowing regioselective introduction of the isocyano group.

  • Advantages:
    Allows for direct functionalization of complex substrates under mild conditions. It can be used to diversify substitution patterns on the cyclohexane ring.

  • Limitations:
    Requires palladium catalysts and often specialized ligands, which can be costly. Reaction conditions must be optimized to prevent side reactions.

This method is more commonly applied in heterocyclic synthesis but can be adapted for cyclohexane derivatives bearing suitable leaving groups.

Copper-Catalyzed Cross-Coupling and Dehydration for Stereoselective Synthesis

Recent advances have demonstrated copper-catalyzed coupling of vinyl iodides with formamide, followed by dehydration, to synthesize stereodefined isocyanoalkenes. This approach could be adapted for cyclohexane derivatives:

  • Catalyst system:
    CuI with N,N′-dimethylethane-1,2-diamine as ligand.

  • Procedure:
    The vinyl iodide is coupled with formamide under reflux, followed by dehydration to yield isocyanoalkenes with controlled E/Z geometry.

  • Benefits:
    High stereoselectivity, mild conditions, and broad substrate scope.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Dehydration of formamide POCl₃, triphosgene, TsCl, triflic anhydride + base High yield, reproducible, scalable Requires amino precursor
Pd-catalyzed isocyanide insertion Pd catalyst, aryl/alkyl halides, isocyanide Regioselective, versatile Costly catalysts, optimization needed
Organobase-catalyzed MCRs L-proline, cyclic diketones, amines, isocyanides Efficient for complex molecules Not direct for simple isocyanide synthesis
Cu-catalyzed coupling + dehydration CuI, diamine ligand, vinyl iodides, formamide Stereoselective, mild conditions Requires vinyl iodide precursors

Research Findings and Optimization Data

Dehydration Optimization

Research indicates that triflic anhydride combined with diisopropylethylamine offers superior dehydration yields and selectivity for sensitive substrates, minimizing side reactions and decomposition.

Catalyst Screening for Isocyanide Insertion

In related studies on cyclic diketones, Rhodium(II) acetate dimer [Rh₂(OAc)₄] was found to be an effective catalyst for reactions involving isocyanide insertion, with optimized conditions at 60 °C in acetone for 9 hours yielding up to 86% product (Table adapted from similar systems):

Entry Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 CuBr Acetone 60 12 Trace
2 CuI Acetone 60 12 15
7 Rh₂(OAc)₄ Acetone RT 12 55
10 Rh₂(OAc)₄ Acetone 40 12 73
11 Rh₂(OAc)₄ Acetone 60 12 86

This data suggests that Rh catalysts under moderate temperatures in acetone are effective for isocyanide-related transformations relevant to cyclohexane derivatives.

Stereoselective Synthesis

Copper-catalyzed coupling of vinyl iodides with formamide followed by dehydration maintains the stereochemistry of the vinyl precursor, enabling selective synthesis of E- or Z-isocyanoalkenes. This stereocontrol is critical for biological activity and downstream synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4-Isocyano-1,1-dimethylcyclohexane can undergo various types of chemical reactions, including:

    Oxidation: The isocyano group can be oxidized to form corresponding isocyanates or other nitrogen-containing compounds.

    Reduction: Reduction of the isocyano group can lead to the formation of amines.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the isocyano group under basic or acidic conditions.

Major Products Formed

    Oxidation: Isocyanates or nitriles.

    Reduction: Amines.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

4-Isocyano-1,1-dimethylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles and other complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving isocyanides.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isocyano-1,1-dimethylcyclohexane involves its reactivity with various chemical species. The isocyano group is highly reactive and can participate in a range of chemical reactions, including nucleophilic addition, cycloaddition, and radical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4-isocyano-1,1-dimethylcyclohexane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
4-Isocyano-1,1-dimethylcyclohexane C₉H₁₅N ~137.23 (estimated) Isocyano (-NC), dimethyl (-CH₃) Likely reactive due to isocyano group; steric hindrance from 1,1-dimethyl groups.
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane C₁₅H₂₂N₂O₂ 262.35 Two isocyanate (-NCO) groups High reactivity in polymerization; used in polyurethane synthesis .
2-Fluoro-1,1-dimethylcyclohexane C₈H₁₅F 130.20 Fluorine (-F), dimethyl (-CH₃) Lower polarity compared to isocyano analogs; limited reactivity data .
3-Ethyl-1,1-dimethylcyclohexane C₁₀H₂₀ 140.27 Ethyl (-C₂H₅), dimethyl (-CH₃) Hydrophobic; used in studies of marine terpenoid biosynthesis .
Hexamethylene diisocyanate C₈H₁₂N₂O₂ 168.19 Two isocyanate (-NCO) groups High toxicity; used in adhesives and coatings; regulated under safety protocols .

Research Findings and Challenges

  • Stereochemical Complexity: Derivatives like (R,R)-3-chloro-4-fluoro-1,1-dimethylcyclohexane highlight the role of stereochemistry in reactivity and biological activity, though data on the isocyano variant remains sparse .
  • Synthetic Limitations: The synthesis of 4-isocyano-1,1-dimethylcyclohexane may face challenges in regioselectivity and stability, as seen in analogous isocyanate syntheses .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4-Isocyano-1,1-dimethylcyclohexane, and what intermediates are critical in these pathways?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of brominated precursors. For example, 4-(Bromomethyl)-1,1-dimethylcyclohexane (a key intermediate) can react with silver cyanate (AgOCN) or undergo formamide dehydration to introduce the isocyano group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions like hydrolysis. Characterization of intermediates via NMR (e.g., bromomethyl protons at δ ~3.5 ppm) ensures purity before proceeding .

Q. Which spectroscopic techniques are most effective for confirming the structure of 4-Isocyano-1,1-dimethylcyclohexane?

  • Methodological Answer :

  • IR Spectroscopy : The isocyano group (NC≡) exhibits a sharp absorption band near 2150–2100 cm⁻¹.
  • NMR : ¹H NMR shows singlet peaks for the dimethyl groups (6H, δ ~1.2 ppm) and cyclohexane protons. ¹³C NMR confirms the isocyano carbon at δ ~130–140 ppm.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M⁺] at m/z 165) and fragmentation patterns (e.g., loss of NC≡ group) validate the molecular formula .

Advanced Research Questions

Q. How does the electronic nature of the isocyano group influence the reactivity of 4-Isocyano-1,1-dimethylcyclohexane in nucleophilic additions or cycloadditions?

  • Methodological Answer : The isocyano group’s electron-withdrawing nature enhances electrophilicity, enabling reactions with amines or thiols. For example, under acidic conditions, it can participate in Ugi-type multicomponent reactions. Computational studies (e.g., DFT) reveal charge distribution at the NC≡ carbon, guiding solvent selection (e.g., polar aprotic media for nucleophilic attacks) .

Q. How can researchers reconcile discrepancies in thermodynamic data (e.g., enthalpy of formation) for derivatives of 4-Isocyano-1,1-dimethylcyclohexane?

  • Methodological Answer : Cross-validation using calorimetry (e.g., bomb calorimetry) and computational thermodynamics (e.g., Gaussian software for ΔH calculations) is essential. For instance, conflicting data from combustion studies may arise from impurities; gas chromatography-mass spectrometry (GC-MS) should confirm sample purity before measurement .

Q. What computational approaches are suitable for modeling the stereoelectronic effects of the isocyano group in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict bond angles and electron density maps.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in aqueous vs. organic media.
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the isocyano group and cyclohexane ring .

Safety and Stability

Q. What safety protocols are critical when handling 4-Isocyano-1,1-dimethylcyclohexane in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) to prevent moisture-induced degradation.
  • Spill Management : Neutralize spills with activated charcoal or vermiculite, avoiding water to prevent exothermic reactions .

Q. What factors affect the stability of 4-Isocyano-1,1-dimethylcyclohexane during long-term storage?

  • Methodological Answer :

  • Light Sensitivity : Store in amber glass to prevent photolytic decomposition.
  • Temperature : Maintain at 2–8°C; higher temperatures accelerate polymerization.
  • Moisture : Use molecular sieves in storage vials to adsorb trace water .

Biological and Experimental Design

Q. How should researchers design experiments to study the biological interactions of 4-Isocyano-1,1-dimethylcyclohexane with enzymes?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence-based assays to monitor enzyme inhibition (e.g., cytochrome P450 isoforms). Pre-solubilize the compound in DMSO (<1% v/v) to avoid solvent interference.
  • Dose-Response Curves : Test concentrations from 1 nM–100 μM to determine IC₅₀ values.
  • Control Experiments : Include isocyanate analogs (e.g., 4-isocyanatocyclohexane) to compare reactivity profiles .

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